molecular formula C25H16ClF2N3O3 B11692859 4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate

4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11692859
M. Wt: 479.9 g/mol
InChI Key: KQTAVPOXBGRIOJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound featuring multiple functional groups, including cyano, methoxy, and halogenated benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole ring, followed by the introduction of the cyano and methoxy groups. The final steps involve the coupling of the benzodiazole derivative with the chlorodifluorobenzene moiety under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The halogen atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the cyano group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The benzodiazole moiety is known for its biological activity, making this compound a candidate for drug discovery.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The benzodiazole moiety may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The methoxy and halogenated benzene rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE
  • 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole moiety, cyano group, and halogenated benzene rings makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C25H16ClF2N3O3

Molecular Weight

479.9 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C25H16ClF2N3O3/c1-13-3-5-20-21(7-13)31-24(30-20)15(12-29)8-14-4-6-22(23(9-14)33-2)34-25(32)16-10-18(27)19(28)11-17(16)26/h3-11H,1-2H3,(H,30,31)/b15-8+

InChI Key

KQTAVPOXBGRIOJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.